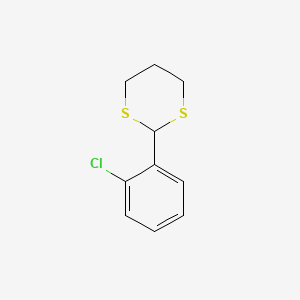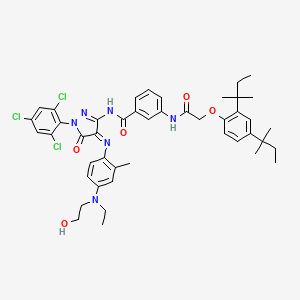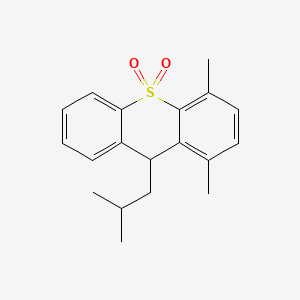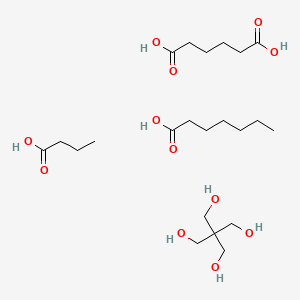
2,2-Bis(hydroxymethyl)propane-1,3-diol;butanoic acid;heptanoic acid;hexanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexanedioic acid, mixed esters with butyric acid, heptanoic acid and pentaerythritol is a complex organic compound. It is a type of ester formed from the reaction of hexanedioic acid (also known as adipic acid), butyric acid, heptanoic acid, and pentaerythritol. This compound is known for its unique chemical properties and is used in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, mixed esters with butyric acid, heptanoic acid, and pentaerythritol involves esterification reactions. The process typically includes the following steps:
Esterification: Hexanedioic acid reacts with butyric acid, heptanoic acid, and pentaerythritol in the presence of a catalyst, usually sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the reaction.
Purification: The crude product is purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous esterification processes. The reactants are fed into a reactor where they undergo esterification under controlled temperature and pressure conditions. The product is then separated and purified using distillation columns.
化学反応の分析
Types of Reactions
Hexanedioic acid, mixed esters with butyric acid, heptanoic acid, and pentaerythritol can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of the corresponding acids and alcohols.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids.
Reduction: Reduction of the ester can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Hydrolysis: Hexanedioic acid, butyric acid, heptanoic acid, and pentaerythritol.
Oxidation: Carboxylic acids derived from the oxidation of the ester groups.
Reduction: Alcohols corresponding to the ester groups.
科学的研究の応用
Hexanedioic acid, mixed esters with butyric acid, heptanoic acid, and pentaerythritol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Investigated for its potential use in the formulation of pharmaceuticals.
Industry: Used as a lubricant and in the production of resins and coatings.
作用機序
The mechanism of action of hexanedioic acid, mixed esters with butyric acid, heptanoic acid, and pentaerythritol involves its interaction with various molecular targets. The ester groups can undergo hydrolysis, releasing the corresponding acids and alcohols, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interaction with enzymes and receptors involved in these pathways.
類似化合物との比較
Similar Compounds
- Hexanedioic acid, mixed esters with decanoic acid, heptanoic acid, octanoic acid, and pentaerythritol .
Fatty acids, C5-9, tetraesters with pentaerythritol: .
Decanoic acid, mixed esters with heptanoic acid, octanoic acid, and pentaerythritol: .
Uniqueness
Hexanedioic acid, mixed esters with butyric acid, heptanoic acid, and pentaerythritol is unique due to its specific combination of ester groups, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, including chemistry, biology, and industry.
特性
CAS番号 |
68937-26-8 |
|---|---|
分子式 |
C22H44O12 |
分子量 |
500.6 g/mol |
IUPAC名 |
2,2-bis(hydroxymethyl)propane-1,3-diol;butanoic acid;heptanoic acid;hexanedioic acid |
InChI |
InChI=1S/C7H14O2.C6H10O4.C5H12O4.C4H8O2/c1-2-3-4-5-6-7(8)9;7-5(8)3-1-2-4-6(9)10;6-1-5(2-7,3-8)4-9;1-2-3-4(5)6/h2-6H2,1H3,(H,8,9);1-4H2,(H,7,8)(H,9,10);6-9H,1-4H2;2-3H2,1H3,(H,5,6) |
InChIキー |
NZTMZBYIGUGFJI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=O)O.CCCC(=O)O.C(CCC(=O)O)CC(=O)O.C(C(CO)(CO)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



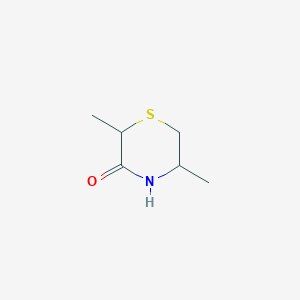
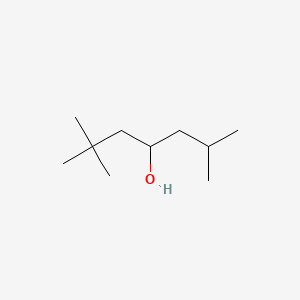


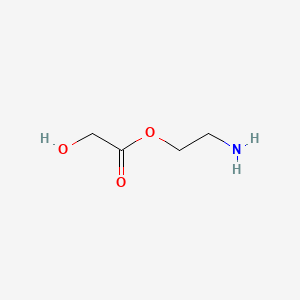

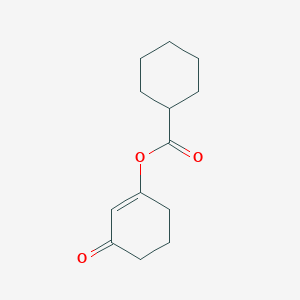
![Benzoic acid, 3,3'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt](/img/structure/B14469910.png)
![1,4-Dihydroxy-1,4-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B14469921.png)
![zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;tetrachloride](/img/structure/B14469925.png)
